2-(2,6-dimethylphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(2,6-dimethylphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes both phenoxy and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:
Starting Materials: The synthesis begins with 2,6-dimethylphenol and 3-ethoxy-4-hydroxybenzaldehyde.
Formation of Intermediate: The 2,6-dimethylphenol is reacted with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid.
Hydrazide Formation: The 2-(2,6-dimethylphenoxy)acetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Final Condensation: The hydrazide is then condensed with 3-ethoxy-4-hydroxybenzaldehyde under acidic conditions to yield the final product.
Industrial Production Methods
While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions to improve yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethylphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The imine group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(2,6-dimethylphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and proteins, altering their activity.
Pathways Involved: It may inhibit specific signaling pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-dimethylphenoxy)acetic acid
- 2-(2,6-dimethylphenoxy)ethylamine
Uniqueness
2-(2,6-dimethylphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is unique due to its combination of phenoxy and hydrazide functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C19H22N2O4 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H22N2O4/c1-4-24-17-10-15(8-9-16(17)22)11-20-21-18(23)12-25-19-13(2)6-5-7-14(19)3/h5-11,22H,4,12H2,1-3H3,(H,21,23)/b20-11+ |
InChI Key |
OPQDSYNUDSIJST-RGVLZGJSSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=CC=C2C)C)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=CC=C2C)C)O |
Origin of Product |
United States |
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